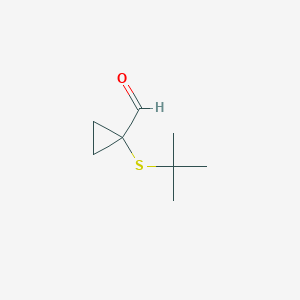
1-Formyl-1-tert-butylthiocyclopropane
Cat. No. B154697
M. Wt: 158.26 g/mol
InChI Key: VODINIFSMLMXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05264630
Procedure details


Under an atmosphere of nitrogen and while cooling with ice, 112 ml of tert-butyl mercaptan are added dropwise over 10 minutes to a solution, cooled to 5° C., of 80 g of sodium hydroxide in 750 ml of water. Then 50 ml of methanol are added. After 1 hour, 151 g of 2-bromo-4-chlorobutanal (89.5%) are added dropwise over 15 minutes with efficient stirring and cooling, whereupon the temperature of the reaction mixture rises from 5° to 20° C. After 30 minutes, the mixture is extracted 4 times with diethyl ether. The combined organic phases are washed twice with a saturated solution of sodium chloride and dried over magnesium sulfate. The residue obtained after concentrating the residue on a rotary evaporator is fractionated over a 30 cm packed column, affording 89 g of 1-formyl-1-tert-butylthiocyclopropane in 89% purity. Boiling point: 112°-114° C./8 400 Pa.




Name
2-bromo-4-chlorobutanal
Quantity
151 g
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[C:1]([SH:5])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].CO.Br[CH:11]([CH2:14][CH2:15]Cl)[CH:12]=[O:13]>O>[CH:12]([C:11]1([S:5][C:1]([CH3:4])([CH3:3])[CH3:2])[CH2:15][CH2:14]1)=[O:13] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
112 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)S
|
Step Two
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Four
|
Name
|
2-bromo-4-chlorobutanal
|
|
Quantity
|
151 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C=O)CCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with efficient stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added dropwise over 10 minutes to a solution
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling, whereupon the temperature of the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rises from 5° to 20° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 30 minutes
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is extracted 4 times with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed twice with a saturated solution of sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
after concentrating the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on a rotary evaporator
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1(CC1)SC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 89 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
